Phenethyl 2-methylbutyrate

Description

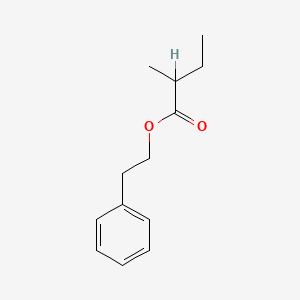

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKKTLBBYFABAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047567 | |

| Record name | 2-Phenylethyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; sweet floral fruity odour with a warm, oily-herbaceous undertone | |

| Record name | Phenethyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/926/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

136.00 °C. @ 30.00 mm Hg | |

| Record name | 2-Phenylethyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | Phenethyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/926/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.974-0.980 | |

| Record name | Phenethyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/926/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24817-51-4 | |

| Record name | Phenylethyl 2-methylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24817-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024817514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylethyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D2I5SJ45Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

phenethyl 2-methylbutyrate chemical properties

An In-depth Technical Guide to the Chemical Properties of Phenethyl 2-Methylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is an aromatic ester recognized for its characteristic sweet, floral, and fruity aroma.[1] This guide serves as a comprehensive technical resource, detailing the essential chemical properties, synthesis, purification, and analytical methodologies pertinent to this compound. As a key ingredient in the flavor and fragrance industries, a thorough understanding of its chemical characteristics is paramount for researchers and formulation scientists.[2] This document provides field-proven insights and self-validating protocols to ensure scientific integrity and practical applicability in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-phenylethyl 2-methylbutanoate, is identified by the CAS Number 24817-51-4.[3] The compound is a colorless to pale yellow liquid under standard conditions and possesses a distinct floral and fruity odor.[1][3] Its primary application lies within the flavor and fragrance sectors, where it imparts these sensory characteristics to a variety of products.[2]

A summary of its key identifiers and physicochemical properties is presented in Table 1. This data is fundamental for its handling, formulation, and quality control.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-phenylethyl 2-methylbutanoate | [3] |

| Synonyms | This compound, Rose butanoate | [4] |

| CAS Number | 24817-51-4 | [3] |

| Molecular Formula | C₁₃H₁₈O₂ | [3] |

| Molecular Weight | 206.28 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid | [3] |

| Odor Profile | Sweet, floral, fruity, waxy, green | [5] |

| Boiling Point | 262 - 264 °C (at 760 mm Hg) 136 °C (at 30 mm Hg) | [2][3] |

| Density | 0.975 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.484 - 1.488 | [2] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [3][6] |

| Flash Point | 110 °C (230 °F) | [7] |

| FEMA Number | 3632 | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via Fischer esterification. This acid-catalyzed reaction involves the condensation of phenethyl alcohol with 2-methylbutyric acid. The causality behind this choice of reaction is its efficiency and the relative availability of the starting materials. To drive the reaction equilibrium towards the product, an excess of the alcohol reactant is typically used, and the water formed during the reaction is removed.[8]

Synthesis Workflow: Fischer Esterification

The following diagram illustrates the logical flow of a standard laboratory-scale synthesis and subsequent purification of this compound.

Caption: Workflow for Synthesis and Purification.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful completion of each step is confirmed by the physical properties of the intermediate materials.

-

Reactant Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbutyric acid (1.0 eq), phenethyl alcohol (1.5 eq), and a catalytic amount of para-toluenesulfonic acid (p-TsOH, ~0.02 eq).[9] The use of excess alcohol is a critical choice to shift the reaction equilibrium towards the ester product, in accordance with Le Chatelier's principle.[6]

-

Reaction: Heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid, and finally with a saturated solution of sodium chloride (brine) to reduce the solubility of organic material in the aqueous phase.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

Detailed Experimental Protocol: Purification

The crude ester obtained from the synthesis protocol contains unreacted starting materials and by-products. Purification is essential to meet the high-purity requirements for fragrance and flavor applications.

-

Fractional Distillation: The most effective method for purifying this compound is fractional distillation under reduced pressure.[2] This technique is chosen to avoid thermal degradation of the ester at its high atmospheric boiling point.

-

Procedure: Assemble a fractional distillation apparatus. Transfer the crude ester to the distillation flask.

-

Distillation: Gradually reduce the pressure and begin heating. Collect the fraction that distills at the boiling point of this compound at the given pressure (e.g., ~136 °C at 30 mm Hg).[3] Discard the initial lower-boiling point fraction and the higher-boiling point residue.

-

Quality Control: The purity of the collected fraction should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS). A purity of ≥95% is typically required for commercial grades.[5]

Spectroscopic and Chromatographic Analysis

Structural elucidation and purity assessment are critical for validating the identity and quality of this compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Assignment (Structure) | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| a (CH₃-CH₂) | ~0.8-0.9 | ~11.5 |

| b (CH₃-CH) | ~1.1-1.2 | ~16.5 |

| c (CH₃-CH₂) | ~1.4-1.7 | ~26.5 |

| d (CH) | ~2.3-2.5 | ~41.5 |

| e (CH₂-Ph) | ~2.9-3.0 | ~35.0 |

| f (O-CH₂) | ~4.2-4.3 | ~65.0 |

| g (Aromatic C-H) | ~7.2-7.4 | ~126.5 (para), ~128.5 (meta), ~129.0 (ortho) |

| h (Aromatic C) | ~138.0 | |

| i (C=O) | ~176.5 |

Note: Predicted values based on typical chemical shifts for similar functional groups. Experimental data can be found on databases such as PubChem.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by the presence of a strong ester carbonyl stretch and C-H stretches from the alkyl and aromatic moieties.

Table 3: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2850-3000 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| ~3030-3080 | C-H Stretch | Aromatic |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1150-1250 | C-O Stretch | Ester Linkage |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

Note: The most diagnostically significant peak is the strong C=O stretch around 1735 cm⁻¹, which confirms the presence of the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is the definitive method for both identification and purity assessment. Electron Ionization (EI) is typically used, leading to characteristic fragmentation patterns.

The molecular ion peak (M⁺) for this compound is expected at m/z = 206. The most prominent peak in the mass spectrum, known as the base peak, is observed at m/z = 104.[3] This corresponds to the stable tropylium cation ([C₇H₇]⁺) formed after cleavage of the bond beta to the aromatic ring, a characteristic fragmentation for phenethyl derivatives.

Table 4: Key Mass Spectrometry Fragmentation Ions

| m/z | Proposed Fragment Ion | Origin |

| 206 | [C₁₃H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 104 | [C₈H₈]⁺ | Base Peak; Styrene radical cation from McLafferty-type rearrangement |

| 105 | [C₈H₉]⁺ | Loss of ·CH(CH₃)COOCH₂ |

| 57 | [C₄H₉]⁺ | Butyl cation from cleavage of the ester |

Source: Data derived from PubChem and NIST spectral libraries.[3]

Analytical Protocol: GC-MS for Purity Assessment

This protocol provides a framework for the quantitative analysis of this compound.

-

System Configuration: A gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent) coupled to a mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the purified ester in a suitable solvent (e.g., ethyl acetate) at approximately 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min)

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-350

-

-

Data Analysis: Integrate the peak corresponding to this compound. Purity is determined by the relative peak area compared to the total area of all peaks in the chromatogram.[11] Identification is confirmed by matching the acquired mass spectrum with a reference library.[12]

Chemical Reactivity and Stability

Hydrolysis

The primary chemical transformation of concern for this compound is hydrolysis. This reaction is the reverse of the Fischer esterification and can be catalyzed by either acid or base. Under physiological or environmental conditions, the ester is expected to hydrolyze into its constituent parts: phenethyl alcohol and 2-methylbutyric acid.[13]

Sources

- 1. Beta-hydroxy-beta-methylbutyrate (HMB) supplementation does not affect changes in strength or body composition during resistance training in trained men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4304925A - Process for purifying esters - Google Patents [patents.google.com]

- 3. Phenylethyl 2-methylbutyrate | C13H18O2 | CID 520148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rose butanoate, 24817-51-4 [thegoodscentscompany.com]

- 5. This compound = 95 , FCC, FG 24817-51-4 [sigmaaldrich.com]

- 6. cerritos.edu [cerritos.edu]

- 7. Phenethyl butyrate | C12H16O2 | CID 7658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. rroij.com [rroij.com]

- 12. Flavor Profiling Using Comprehensive Mass Spectrometry Analysis of Metabolites in Tomato Soups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

phenethyl 2-methylbutyrate CAS number 24817-51-4 details

An In-Depth Technical Guide to Phenethyl 2-Methylbutyrate (CAS 24817-51-4)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical industries. It delves into the core scientific principles of this compound, from its fundamental properties and synthesis to its analytical characterization, applications, and metabolic fate.

Introduction and Core Compound Profile

This compound (CAS: 24817-51-4) is an organic ester recognized for its potent sensory characteristics.[1] It possesses a complex and pleasant aroma profile, predominantly described as floral, fruity, and sweet, with nuances of rose, honey, and green notes.[2] This olfactory profile makes it a valuable ingredient in the flavor and fragrance industries.[1][3] While its primary applications are in consumer goods, its stability and defined chemical nature make it a subject of interest for various scientific applications, including its use as a chemical intermediate or a well-characterized excipient in formulation studies.[1][3] This document provides a detailed examination of its chemical identity, synthesis protocols, analytical methods, and safety profile to support advanced research and development activities.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its effective application in research and development. This compound is a colorless to pale yellow liquid under standard conditions.[3] Its identity is defined by the ester linkage between phenethyl alcohol and 2-methylbutyric acid.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of 2-phenylethyl 2-methylbutanoate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24817-51-4 | [3] |

| Molecular Formula | C₁₃H₁₈O₂ | [1] |

| Molecular Weight | 206.28 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 262 - 264 °C (at 760 mmHg) | [3] |

| 136 °C (at 30 mmHg) | [1][4] | |

| Density / Specific Gravity | 0.974 - 0.980 g/cm³ at 25 °C | [3] |

| Refractive Index (n20/D) | 1.481 - 1.489 | [3] |

| Flash Point | > 93 °C (> 200 °F) | [4] |

| Vapor Pressure | 0.00415 mmHg at 20 °C | [4] |

| Water Solubility | 16.47 mg/L (estimated) | [4] |

| logP (o/w) | 3.5 - 3.97 (estimated) | [2][4] |

| FEMA Number | 3632 | [4] |

Synthesis Methodologies

The synthesis of this compound is primarily achieved through esterification. Both classical chemical methods and modern biocatalytic approaches are viable, with the choice depending on factors such as scale, desired purity, and environmental considerations.

Chemical Synthesis: Fischer-Speier Esterification

The most common laboratory and industrial method for producing this ester is the Fischer-Speier esterification.[5][6] This acid-catalyzed reaction involves the condensation of phenethyl alcohol with 2-methylbutyric acid. The reaction is reversible, necessitating strategies to drive the equilibrium toward the product side.[5] This is typically achieved by using an excess of one reactant (usually the alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[6][7]

Diagram: Fischer-Speier Esterification Mechanism

Caption: The multi-step mechanism of acid-catalyzed Fischer esterification.

Protocol: Laboratory Scale Fischer Esterification

This protocol describes a representative procedure for the synthesis of this compound.

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, combine phenethyl alcohol (1.0 eq), 2-methylbutyric acid (1.2 eq), and a non-polar solvent capable of forming an azeotrope with water (e.g., toluene, ~2 mL per gram of alcohol).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H₂SO₄) (approx. 1-2% of the total reactant weight). Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[7][8]

-

Reaction Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue reflux until no more water is collected (typically 2-4 hours). Trustworthiness Note: The volume of collected water serves as a direct measure of reaction progress, allowing for clear determination of the reaction endpoint.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash to remove residual water-soluble components.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude ester can be purified by vacuum distillation to yield the final high-purity product.

Biocatalytic Synthesis: An Enzymatic Alternative

Modern synthetic chemistry increasingly favors "green" methodologies. The enzymatic synthesis of phenethyl esters using lipases (e.g., Novozym 435 from Candida antarctica) presents a highly efficient and environmentally friendly alternative to acid catalysis.[2] These reactions can be conducted under mild conditions (e.g., 40-50 °C) and often achieve very high conversion rates (>99%).[2][9] The enzyme's reusability further enhances the economic and environmental viability of this approach.[2]

Expertise Insight: The choice of acyl donor is critical in enzymatic synthesis. While the parent carboxylic acid can be used, acyl donors like vinyl acetate or acetic anhydride can lead to near-quantitative conversions by shifting the reaction equilibrium irreversibly.[2]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach is recommended for comprehensive validation.

Diagram: Analytical Workflow for Quality Control

Caption: A typical workflow for the analytical validation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing the purity of volatile compounds like this compound.

-

Protocol Outline:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL into a GC-MS system.

-

GC Column: A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms) is typically used.

-

Oven Program: Start at ~60°C, hold for 1-2 minutes, then ramp at 10-15°C/min to ~250°C.

-

MS Detection: Use Electron Ionization (EI) at 70 eV.

-

-

Expected Results: The primary fragmentation pattern involves the cleavage of the bond between the phenethyl group and the ester oxygen, leading to a prominent tropylium ion peak.

-

Major Mass Fragments (m/z): 104 (base peak, [C₈H₈]⁺), 57, 105, 41, 29.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation.[4]

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phenyl ring (typically a multiplet around 7.2-7.3 ppm), the two methylene groups of the phenethyl moiety (a triplet around 4.3 ppm and another around 2.9 ppm), and the protons of the 2-methylbutyrate group (multiplets and doublets between ~0.8 and 2.4 ppm).

-

¹³C NMR: The spectrum will confirm the presence of 13 unique carbon atoms, including the carbonyl carbon of the ester at ~176 ppm, aromatic carbons between ~126-138 ppm, and aliphatic carbons between ~11-65 ppm.[4]

High-Performance Liquid Chromatography (HPLC)

While less common for this specific volatile ester, reverse-phase HPLC can be used for purity analysis, especially for detecting non-volatile impurities.[10]

-

Methodology: A C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) can effectively separate the compound.[10]

Applications in Scientific and Industrial Contexts

The utility of this compound is dictated by its sensory and physical properties.

-

Flavor & Fragrance: This is its primary application domain. It is used to impart floral-fruity notes in fine perfumes, personal care products (lotions, creams), and as a flavoring agent in foods like baked goods and confectionery.[1][3]

-

Chemical Intermediate: It can serve as a starting material or intermediate in the synthesis of other specialty esters or aromatic compounds.[1]

-

Pharmaceutical & Research Applications: In drug development, well-characterized esters are sometimes used as excipients. Furthermore, due to its defined metabolic pathway, it can serve as a model compound for studying esterase activity and the in-vivo hydrolysis of ester-based prodrugs.[3][11]

Metabolic Fate and Toxicological Profile

For any compound with potential human exposure, understanding its metabolism and safety is paramount.

Metabolic Pathway: In-Vivo Hydrolysis

Upon absorption, this compound is expected to undergo rapid hydrolysis, catalyzed by carboxylesterases present in plasma and tissues.[11][12] This metabolic process cleaves the ester bond, releasing the parent molecules.

Diagram: Metabolic Hydrolysis of this compound

Caption: The primary metabolic pathway of this compound via enzymatic hydrolysis.

This hydrolysis is a common metabolic fate for many phenethyl esters and is considered a detoxification pathway, as the resulting alcohol and carboxylic acid can be further metabolized or excreted.[11]

Safety and Toxicology Summary

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) has been conducted. The key findings indicate a favorable safety profile for its use in consumer products.[12]

-

Genotoxicity: The compound was found to be negative for both cytotoxicity and genotoxicity in a BlueScreen assay.[12] Read-across data from a structurally similar compound, phenethyl isobutyrate, showed no mutagenic activity in an Ames test.[12]

-

Skin Sensitization: Based on structural analysis, human data, and read-across studies, this compound is not considered to be a skin sensitizer.[12]

-

Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[4]

Conclusion

This compound is a well-characterized ester with significant applications in the flavor and fragrance sectors. Its synthesis is achievable through robust methods like Fischer esterification and modern enzymatic routes. A comprehensive suite of analytical techniques, including GC-MS and NMR, can be used to ensure its identity and purity. The compound exhibits a favorable safety profile, with its primary metabolic pathway being simple hydrolysis. This technical guide provides the foundational knowledge for scientists and researchers to confidently utilize, synthesize, and analyze this compound in their work.

References

-

The Good Scents Company. (n.d.). rose butanoate (this compound). Retrieved from [Link]

-

PubMed. (2017). Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors. Retrieved from [Link]

-

PubChem. (n.d.). Phenylethyl 2-methylbutyrate. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

PubMed. (2007). In vitro and in vivo stability of caffeic acid phenethyl ester, a bioactive compound of propolis. Retrieved from [Link]

-

ResearchGate. (2025). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of a Caffeic Acid Phenethyl Ester Derivatives as Anti-Hepatocellular Carcinoma Agents. Retrieved from [Link]

-

RSC Publishing. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. Retrieved from [Link]

-

ScienceDirect. (2018). RIFM FRAGRANCE INGREDIENT SAFETY ASSESSMENT phenylethyl 2-methylbutyrate, CAS Registry Number 24817-51-4. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-Phenylethyl 2-methylbutanoate. Retrieved from [Link]

-

PMC. (n.d.). Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS. Retrieved from [Link]

- Google Patents. (n.d.). CN103508886A - Continuous production method for ethyl 2-methylbutyrate.

-

University Course Material. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). General Information on NMR and MS data. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-phenylethyl esters using yeasts and recombinant Escherichia coli cells. Retrieved from [Link]

-

NIH. (n.d.). Caffeic acid phenethyl ester derivative exerts remarkable anti-hepatocellular carcinoma effect. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

University Course Material. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

Sources

- 1. This compound (cas 24817-51-4) | Floral-fruity Aroma Ester [chemicalbull.com]

- 2. Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rose butanoate, 24817-51-4 [thegoodscentscompany.com]

- 4. Phenylethyl 2-methylbutyrate | C13H18O2 | CID 520148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. 2-Phenylethyl 2-methylbutanoate | SIELC Technologies [sielc.com]

- 11. In vitro and in vivo stability of caffeic acid phenethyl ester, a bioactive compound of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Solubility Profile of Phenethyl 2-Methylbutyrate: A Technical Guide for Formulation and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl 2-methylbutyrate is an ester recognized for its pleasant floral and fruity aroma, leading to its widespread use in the fragrance, cosmetic, and food industries.[1] Beyond these applications, its physicochemical properties suggest potential utility in pharmaceutical formulations, particularly as an excipient to enhance the stability or bioavailability of active pharmaceutical ingredients (APIs).[2] A thorough understanding of its solubility in various solvent systems is paramount for any formulation scientist. This guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with practical experimental protocols and extensive reference data to support researchers in drug development and chemical analysis.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the foundational concept: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.

This compound (C₁₃H₁₈O₂) is an ester formed from phenethyl alcohol and 2-methylbutanoic acid.[3] Its structure comprises three key regions influencing its solubility:

-

Aromatic Phenyl Ring: A nonpolar, hydrophobic region.

-

Ester Linkage (-COO-): A polar region due to the electronegative oxygen atoms. This group can act as a hydrogen bond acceptor but not a donor.[4]

-

Alkyl Chains: Both the phenethyl and methylbutyrate portions contain nonpolar hydrocarbon chains.

The overall molecule is predominantly nonpolar and lipophilic, as indicated by its estimated octanol-water partition coefficient (logP) of approximately 3.5 to 3.67.[5][6] This high logP value predicts low solubility in water and high solubility in nonpolar, organic solvents. While the ester group provides some polarity, the large hydrocarbon structure dominates its behavior. Esters can accept hydrogen bonds from protic solvents (like water or ethanol) via the lone pairs on their oxygen atoms, but this interaction is often insufficient to overcome the hydrophobicity of the larger carbon skeleton, leading to limited aqueous solubility.[4][7]

The relationship between the molecular structure of this compound and its expected solubility in different solvent classes is visualized below.

Sources

- 1. This compound (cas 24817-51-4) | Floral-fruity Aroma Ester [chemicalbull.com]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Phenylethyl 2-methylbutyrate | C13H18O2 | CID 520148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rose butanoate, 24817-51-4 [thegoodscentscompany.com]

- 7. chem.libretexts.org [chem.libretexts.org]

quantum chemical calculations of phenethyl 2-methylbutyrate

An In-depth Technical Guide to the Quantum Chemical Calculation of Phenethyl 2-Methylbutyrate

Abstract

This compound is a vital ester in the flavor and fragrance industry, prized for its complex fruity and floral aroma profile.[1] A comprehensive understanding of its conformational landscape, electronic structure, and vibrational properties is essential for predicting its sensory characteristics, stability, and interactions with olfactory receptors. This guide provides a rigorous, field-proven framework for conducting quantum chemical calculations on this compound, designed for researchers and professionals in computational chemistry and drug development. We will delve into the causality behind methodological choices, ensuring a self-validating and reproducible workflow from initial structure generation to the analysis of key molecular properties.

Introduction: The 'Why' of a Computational Approach

This compound (CAS: 24817-51-4) possesses a molecular structure with significant conformational flexibility due to several rotatable single bonds.[2][3] This flexibility dictates its three-dimensional shape, which is a critical determinant of its interaction with biological receptors and, consequently, its perceived aroma.[4] While experimental methods provide invaluable data, they often capture an ensemble average of conformations. Quantum chemical calculations offer a powerful lens to dissect the energetic landscape of individual conformers, providing insights that are difficult or impossible to obtain through experimentation alone.

This guide will utilize Density Functional Theory (DFT), a computational method that has proven to be a robust and accurate tool for investigating the structural and electronic properties of organic molecules.[5][6] By modeling this molecule in silico, we can predict its stable geometries, vibrational spectra, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding its reactivity and intermolecular interactions.[7]

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set.[8]

-

Density Functional Theory (DFT): We employ DFT because it provides a favorable balance between computational cost and accuracy for medium-sized organic molecules.[9] Functionals like B3LYP are widely used and have a long track record of success for predicting the geometries and frequencies of organic compounds.[10] More modern functionals, such as the M06-2X, can also be excellent choices, particularly for systems where non-covalent interactions are important.[11]

-

Basis Sets: A basis set is the set of mathematical functions used to build the molecular orbitals.[12] The choice represents a trade-off between accuracy and computational demand. A Pople-style basis set, such as 6-31G(d) , is a good starting point for geometry optimization as it includes polarization functions (the '(d)') on heavy atoms, which are crucial for describing bonding in molecules like esters.[13] For higher accuracy in energy calculations, one might subsequently use a larger basis set, such as 6-311++G(d,p) , which adds diffuse functions ('++') and polarization functions on hydrogen atoms ('p').[10][11]

The Computational Workflow: A Self-Validating Protocol

A robust computational protocol is not merely a sequence of steps but a logical, self-validating workflow. Each stage builds upon the last, with verification points to ensure the integrity of the results.

Caption: A validated workflow for quantum chemical calculations.

Experimental Protocol 1: Geometry Optimization and Frequency Analysis

This protocol details the core calculation to find the most stable structure of the molecule and verify its stability. We will use the widely available Gaussian software suite as an example, though the principles are transferable to other programs like ORCA or Q-Chem.[14][15]

-

Structure Input:

-

Generate the 2D structure of this compound, CCC(C)C(=O)OCCC1=CC=CC=C1.[3]

-

Use a molecular editor (e.g., GaussView, Avogadro) to convert the 2D sketch into an initial 3D structure. Ensure correct atom types and hybridization.

-

-

Conformational Search (Crucial Step):

-

Causality: this compound has multiple rotatable bonds. Optimizing only the initial 3D guess may lead to a local, rather than the global, energy minimum. A conformational search is essential to explore the potential energy surface and identify the most stable conformer(s).[16]

-

Method: Employ a molecular mechanics-based search (e.g., using the MMFF94 force field) to rapidly generate and rank hundreds of possible conformers. Select the lowest-energy conformer for the more computationally expensive DFT optimization.

-

-

DFT Geometry Optimization:

-

Input File: Prepare a Gaussian input file for the lowest-energy conformer. The route section should specify the method, basis set, and type of calculation.

-

Execution: Run the Gaussian calculation. The Opt keyword instructs the program to find the geometry that minimizes the molecule's energy.[17]

-

-

Frequency Analysis and Verification:

-

Causality: An optimized structure could be an energy minimum or a saddle point (a transition state). A frequency calculation is required to characterize this stationary point.[17] A true minimum will have zero imaginary frequencies.

-

Input File: Using the optimized geometry from the previous step, perform a frequency calculation.

-

Validation: Open the output file and verify that there are no negative (imaginary) frequencies listed. The output also provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted vibrational spectrum.

-

Data Presentation and Interpretation

The output of these calculations provides a wealth of quantitative data that can be used to understand the molecule's chemical nature.

Molecular Structure

The primary output is the optimized 3D structure. Key geometric parameters can be extracted and compared to experimental data or used for further modeling.

Caption: 2D representation of this compound.

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-31G(d))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | O-CH2 (ethyl) | ~1.45 Å |

| Bond Angle | O=C-O | ~124° |

| Dihedral Angle | C-O-C-C | ~180° (trans) |

Note: These are representative values. Actual results will be generated by the calculation.

Electronic Properties

The energies of the frontier molecular orbitals, HOMO and LUMO, are critical indicators of chemical reactivity and electronic transitions.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's electronic excitability and chemical stability.

Table 2: Calculated Electronic Properties (B3LYP/6-31G(d))

| Property | Calculated Value (Hartree) | Calculated Value (eV) |

| HOMO Energy | (Value from output) | (Converted value) |

| LUMO Energy | (Value from output) | (Converted value) |

| HOMO-LUMO Gap | (Calculated difference) | (Calculated difference) |

Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. The most intense and characteristic vibration for an ester is the carbonyl (C=O) stretch.

Table 3: Key Calculated Vibrational Frequencies (B3LYP/6-31G(d), Scaled)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| C=O Stretch | ~1730-1750 | 1735-1750 |

| C-O Stretch (ester) | ~1150-1250 | 1100-1300 |

| C-H Stretch (aromatic) | ~3000-3100 | 3000-3100 |

| C-H Stretch (aliphatic) | ~2850-2980 | 2850-3000 |

Note: Calculated frequencies are often systematically higher than experimental values and are typically multiplied by a scaling factor (~0.96 for B3LYP/6-31G(d)) for better comparison.[6]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical calculation of this compound. By following this workflow—from diligent conformational analysis to DFT-based optimization and frequency verification—researchers can obtain reliable and predictive data on the molecule's structure, stability, and electronic properties. These computational insights are invaluable for rationalizing its sensory properties, predicting its behavior in various chemical environments, and guiding the development of new fragrance and flavor compounds.

References

-

Matter Modeling Stack Exchange. (2025). What software shall I use for DFT on an organic molecule?[Link]

-

The Good Scents Company. (n.d.). rose butanoate this compound. [Link]

-

Scentree. (n.d.). This compound (CAS 24817-51-4): Odor profile, Properties, & IFRA compliance. [Link]

-

AB Enterprises. (n.d.). Phenylethyl 2-methylbutyrate. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylethyl 2-methylbutyrate. PubChem Compound Database. [Link]

-

Zhu, F., et al. (2022). Data-Driven Elucidation of Flavor Chemistry. Journal of Agricultural and Food Chemistry. [Link]

-

Ferreira, M. J., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]

-

YouTube. (2023). Small molecules MD simulation using Gromacs. [Link]

-

Ren, Z., et al. (2023). An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors. Minerals. [Link]

-

Wikipedia. (n.d.). Basis set (chemistry). [Link]

-

ResearchGate. (2021). Modeling Vibrational Spectra of Ester Carbonyl Stretch in Water and DMSO Based on Molecular Dynamics Simulation. [Link]

-

ResearchGate. (2023). An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors. [Link]

-

chem.gac.edu. (n.d.). Basis Sets Used in Molecular Orbital Calculations. [Link]

-

Royal Society of Chemistry. (2021). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. [Link]

-

GROMACS tutorials. (n.d.). Molecular dynamics simulation of a small protein using GROMACS. [Link]

-

Insider Quantum Technology. (2024). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. [Link]

-

ResearchGate. (2023). Flavor Chemistry: The Science of Taste, Aroma and the Future of Flavor. [Link]

-

White Rose Research Online. (2024). Rapid conformational analysis of semi-flexible liquid crystals. [Link]

-

National Center for Biotechnology Information. (2024). The Conformational Contribution to Molecular Complexity and Its Implications for Information Processing in Living Beings and Chemical Artificial Intelligence. [Link]

-

ResearchGate. (2017). (PDF) Density functional theory computation of organic compound penetration into sepiolite tunnels. [Link]

-

Royal Society of Chemistry. (2014). A quantum chemical study on the mechanism and energetics of the direct esterification, thioesterification and amidation of 1-hydroxy-3-methyl-3-phospholene 1-oxide. [Link]

-

GROMACS. (n.d.). GROMACS Tutorials. [Link]

-

Royal Society of Chemistry. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]

-

MDPI. (n.d.). Nonlinear Optical Properties of Fe(II) and Ru(II) Alkynyl-Functionalized 1,3,5-Triphenyl-1,3,5-triazine-2,4,6-triones and 1,3,5-Triphenylbenzenes: Syntheses, Second-Harmonic Generation and Two-Photon Absorption. [Link]

-

StudySmarter. (n.d.). Flavor Chemistry: Compounds & Techniques. [Link]

-

Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. [Link]

-

ACS Publications. (2022). Data-Driven Elucidation of Flavor Chemistry. [Link]

-

ACS Publications. (2022). Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. [Link]

-

ACS Publications. (2022). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. [Link]

-

Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. [Link]

-

YouTube. (2022). Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. [Link]

-

ResearchGate. (2020). Conformational Searching for Complex, Flexible Molecules. [Link]

-

ResearchGate. (2023). Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. [Link]

-

ResearchGate. (2024). Basis set and methods for organic molecules. [Link]

-

Wilmax Porcelain. (n.d.). Flavor Pairing by Chemistry: How Science Predicts Your Next Hit Dish. [Link]

-

Royal Society of Chemistry. (1998). Flexible molecules with defined shape. Part 5. Conformational analysis of 2,4,6,n-polymethylated alkane derivatives. [Link]

-

ACS Publications. (2021). Quantum Chemistry Calculations for Metabolomics. [Link]

-

Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. [Link]

-

ResearchGate. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. [Link]

-

National Center for Biotechnology Information. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

-

Spectroscopy Online. (2021). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. [Link]

-

SciELO México. (2018). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. [Link]

-

ACS Publications. (2021). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. [Link]

Sources

- 1. This compound (cas 24817-51-4) | Floral-fruity Aroma Ester [chemicalbull.com]

- 2. scent.vn [scent.vn]

- 3. Phenylethyl 2-methylbutyrate | C13H18O2 | CID 520148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]

- 11. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 13. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 15. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Analysis of Phenethyl 2-Methylbutyrate by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

Phenethyl 2-methylbutyrate is a significant aroma compound, valued for its sweet, floral, and fruity notes in the flavor and fragrance industries.[1][2] Accurate identification and quantification of this ester in complex matrices are crucial for quality control, product development, and regulatory compliance. This application note provides a comprehensive guide to the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We will detail the chemical properties of the analyte, sample preparation protocols, optimized GC-MS instrument parameters, and data analysis strategies. The methodologies presented herein are designed to provide a robust and reproducible workflow for researchers, scientists, and professionals in drug development and quality assurance.

Introduction to this compound

This compound, also known as 2-phenylethyl 2-methylbutanoate, is an organic ester with the chemical formula C13H18O2.[3] It is characterized by a pleasant aroma described as floral, fruity, and slightly waxy.[4] Due to these sensory properties, it is a widely used ingredient in perfumes, cosmetics, and as a flavoring agent in food products such as beverages, candies, and baked goods.[1][2]

The analysis of volatile and semi-volatile flavor compounds like this compound is effectively achieved using GC-MS.[5][6] This technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for the confident identification and quantification of the target analyte, even in complex mixtures.[5]

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

| Property | Value | Source |

| Molecular Formula | C13H18O2 | [3] |

| Molecular Weight | 206.28 g/mol | [3][7] |

| CAS Number | 24817-51-4 | [3] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Boiling Point | 136 °C @ 30 mmHg; 262-264 °C @ 760 mmHg | [2][7] |

| Density | ~0.975 g/mL at 25 °C | |

| Refractive Index | ~1.481 - 1.489 @ 20 °C | [7] |

| Solubility | Insoluble in water; soluble in oils and alcohol | [7] |

| Kovats Retention Index | Standard non-polar: ~1460 - 1484 | [7] |

Experimental Workflow and Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract and concentrate the analyte while removing interfering non-volatile components.[8]

Protocol for Liquid Samples (e.g., Beverages, Perfumes):

-

Solvent Selection: Choose a volatile organic solvent in which this compound is soluble and that is compatible with the GC system. Dichloromethane or hexane are suitable options.[9]

-

Liquid-Liquid Extraction (LLE):

-

To a 15 mL centrifuge tube, add 5 mL of the liquid sample.

-

Add 5 mL of the selected extraction solvent (e.g., hexane).

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean vial.

-

-

Drying and Concentration:

-

Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.

-

If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

-

-

Final Step: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.[9]

Protocol for Solid Samples (e.g., Candies, Baked Goods):

-

Homogenization: Weigh 1-2 grams of the solid sample and homogenize it into a fine powder.

-

Solvent Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of a suitable solvent (e.g., methanol or a hexane/acetone mixture).

-

Vortex for 5 minutes, followed by sonication for 15 minutes to enhance extraction efficiency.

-

-

Cleanup:

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter to remove particulate matter.[9]

-

-

Final Step: Transfer the filtered extract to a 2 mL autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and can be further optimized based on the specific instrumentation and sample matrix.

| GC Parameter | Setting | Rationale |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar column provides excellent resolution for a wide range of volatile and semi-volatile compounds, including esters. |

| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column, enhancing sensitivity for trace-level analysis. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample without thermal degradation.[10] |

| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution. |

| Oven Program | Initial temp: 60 °C, hold for 2 min. Ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 min. | This temperature program allows for the separation of more volatile components at the beginning of the run and ensures the elution of semi-volatile compounds like this compound. |

| MS Parameter | Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns for library matching. |

| Ionization Energy | 70 eV | The standard energy for EI, which generates a consistent and extensive fragmentation library (e.g., NIST). |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source while minimizing thermal degradation.[11] |

| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission. |

| Mass Scan Range | 40 - 450 amu | A wide enough range to capture the molecular ion (m/z 206) and all significant fragment ions of the analyte. |

| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from saturating the detector. |

Data Analysis and Expected Results

Identification

The identification of this compound is achieved by a two-tiered approach:

-

Retention Time (RT): Under the specified chromatographic conditions, this compound will have a characteristic retention time. This can be confirmed by running a pure standard of the compound.

-

Mass Spectrum: The obtained mass spectrum of the chromatographic peak should be compared to a reference library, such as the NIST Mass Spectral Library.[11] The fragmentation pattern serves as a chemical fingerprint for the molecule.

Expected Mass Spectrum

Upon electron ionization, this compound will fragment in a predictable manner. The key is the cleavage of the bond between the chromone and phenyl moieties.[12] The mass spectrum is dominated by the tropylium ion, which is a common and stable fragment in compounds containing a phenylethyl group.

Key Fragment Ions:

-

m/z 104 (Base Peak): This corresponds to the [C8H8]+ ion, the stable tropylium cation formed from the phenylethyl moiety.[7]

-

m/z 57: Represents the [C4H9]+ fragment from the 2-methylbutyryl group.[7]

-

m/z 105: A smaller peak corresponding to the [C8H9]+ ion.[7]

-

m/z 29 and 41: Common aliphatic fragments.[7]

-

m/z 206 (Molecular Ion): The molecular ion peak [M]+ may be observed, but it is often of low abundance in EI spectra for such esters.

The presence of a strong peak at m/z 104 is highly indicative of a phenylethyl ester.

Visualizations

Chemical Structure and Fragmentation

Caption: Structure of this compound and its primary EI fragments.

GC-MS Analytical Workflow

Sources

- 1. This compound (cas 24817-51-4) | Floral-fruity Aroma Ester [chemicalbull.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Butanoic acid, 2-methyl-, 2-phenylethyl ester [webbook.nist.gov]

- 4. rose butanoate, 24817-51-4 [thegoodscentscompany.com]

- 5. rroij.com [rroij.com]

- 6. shimadzu.com [shimadzu.com]

- 7. Phenylethyl 2-methylbutyrate | C13H18O2 | CID 520148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. organomation.com [organomation.com]

- 9. Sample preparation GC-MS [scioninstruments.com]

- 10. scispace.com [scispace.com]

- 11. jppres.com [jppres.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the HPLC Analysis of Phenethyl 2-Methylbutyrate

This comprehensive technical guide provides detailed methodologies for the quantitative and chiral analysis of phenethyl 2-methylbutyrate, a key fragrance and flavor ester, using High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and quality control professionals in the pharmaceutical, cosmetic, and food and beverage industries.

Introduction: The Analytical Imperative for this compound

This compound (CAS 24817-51-4) is an aromatic ester valued for its characteristic sweet, fruity, and floral aroma.[1] Its application spans fine fragrances, personal care products, and as a flavoring agent.[1][2] Given its role in consumer products, rigorous analytical methods are essential to ensure its identity, purity, and concentration, thereby guaranteeing product quality and safety. Furthermore, this compound possesses a chiral center at the 2-position of the butyrate moiety. As enantiomers can exhibit different sensory properties and biological activities, their separation and quantification are often critical.

High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the analysis of such compounds. This guide details two primary HPLC protocols: a reversed-phase method for routine quantification and a chiral separation method for enantiomeric analysis.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method development is predicated on understanding the analyte's physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₂ | [3] |

| Molecular Weight | 206.28 g/mol | [3] |

| Boiling Point | 263 - 275.55 °C | [4] |

| log Kₒw (octanol-water) | 3.97 | [4] |

| Water Solubility | 16.47 mg/L (low) | [4] |

| Solubility | Soluble in oils and ethanol | [5][6] |

The high log Kₒw and low water solubility of this compound indicate its nonpolar nature, making it an ideal candidate for reversed-phase HPLC.[4][5] A C18 stationary phase is a logical first choice, offering strong hydrophobic interactions with the analyte. The presence of a phenyl group provides a chromophore, enabling straightforward UV detection. For chiral separations, specialized chiral stationary phases (CSPs) are necessary to achieve enantiomeric resolution.[7]

Experimental Workflow Overview

The following diagram outlines the general workflow for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis of this compound.

Protocol 1: Achiral Quantitative Analysis by Reversed-Phase HPLC

This protocol is designed for the routine quantification of this compound in various matrices.

Instrumentation and Consumables

-

HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[8]

-

Solvents: HPLC grade acetonitrile and water.

-

Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.

-

Vials: Amber glass HPLC vials to protect from light if stability is a concern.

Chromatographic Conditions

The selection of these parameters is based on the analyte's properties. Acetonitrile is a common organic modifier providing good peak shape for aromatic esters. The detection wavelength is chosen to be near the UV maximum of the phenyl chromophore.

| Parameter | Recommended Setting | Rationale |

| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) | The high organic content is suitable for the nonpolar nature of the analyte (log Kₒw 3.97).[4] This ratio should be optimized for desired retention. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.[8] |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration and detector sensitivity. |

| Detection Wavelength | 210 nm or 254 nm | The phenyl group provides UV absorbance. 210 nm generally offers higher sensitivity, while 254 nm can provide greater selectivity against some interferences. |

| Run Time | ~10 minutes | Should be sufficient to elute the analyte and any common impurities. |

Step-by-Step Protocol

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and HPLC grade water. Degas the solution using sonication or vacuum filtration.

-

Standard Preparation:

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in acetonitrile.

-

Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

-

-

Sample Preparation:

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a known volume of acetonitrile to achieve a concentration within the calibration range. Sonication may be used to aid dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[9]

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards, followed by the sample solutions.

-

Integrate the peak corresponding to this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

-

Protocol 2: Enantiomeric Separation by Chiral HPLC

This protocol is for the separation and quantification of the (R)- and (S)-enantiomers of this compound. The development of chiral separations is often empirical, and screening different chiral stationary phases (CSPs) may be necessary.[7]

Instrumentation and Consumables

-

HPLC System: As described in Protocol 1.

-

Chiral Column: A polysaccharide-based CSP, such as one derivatized with cellulose or amylose, is a common starting point for a wide range of racemates.[10] An example would be a cellulose tris(3,5-dimethylphenylcarbamate) coated column.

-

Solvents: HPLC grade n-hexane and 2-propanol (isopropanol).

Chromatographic Conditions

Normal-phase chromatography is typically employed for chiral separations on polysaccharide-based CSPs. The mobile phase composition is critical for achieving resolution.

| Parameter | Recommended Setting | Rationale |

| Stationary Phase | Cellulose or Amylose-based Chiral Stationary Phase | These phases are known for their broad enantioselectivity.[10] |

| Mobile Phase | n-Hexane : 2-Propanol (e.g., 90:10 v/v) | The alcohol acts as a polar modifier, influencing the interaction between the analyte and the CSP. The ratio must be carefully optimized. |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can sometimes improve resolution in chiral separations. |

| Column Temperature | 25 °C | Chiral separations can be sensitive to temperature; precise control is crucial for reproducibility. |

| Injection Volume | 10 µL | |

| Detection Wavelength | 210 nm or 254 nm | |

| Run Time | ~20-30 minutes | Longer run times are often necessary to achieve baseline separation of enantiomers. |

Step-by-Step Protocol

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of n-hexane and 2-propanol. Degas the solution.

-

Standard/Sample Preparation:

-

Prepare a solution of the racemic this compound standard (e.g., 0.5 mg/mL) in the mobile phase or a compatible solvent like hexane/isopropanol mixture.

-

Prepare sample solutions similarly, ensuring the final concentration is appropriate for the detector response.

-

Filter all solutions through a compatible syringe filter (e.g., PTFE) into an HPLC vial.

-

-

Analysis and Optimization:

-

Equilibrate the chiral column with the mobile phase at a low flow rate, gradually increasing to the setpoint.

-

Inject the racemic standard.

-

If separation is not achieved, systematically adjust the percentage of 2-propanol. A lower percentage of the polar modifier generally increases retention and may improve resolution.[11]

-

Once separation is achieved, inject the samples.

-

-

Quantification:

-

The relative percentage of each enantiomer can be determined by the area percent method, assuming equal detector response for both enantiomers.

-

For accurate quantification, individual enantiomeric standards would be required to create separate calibration curves.

-

Method Validation Principles

Any developed HPLC method must be validated to ensure it is fit for its intended purpose.[12] Validation should be performed in accordance with ICH guidelines (Q2(R1)).[13][14]

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo or blank sample.[15]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.[8]

-

Accuracy: The closeness of the test results to the true value. It is often assessed by spike-recovery experiments on a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[13]

-

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

-

Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision (Inter-day precision): Analysis on different days, with different analysts, or on different equipment. The precision is expressed as the relative standard deviation (RSD), which should typically be less than 2%.[12]

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Troubleshooting Guide

Caption: A troubleshooting guide for common HPLC issues.

References

- RIFM. (2018). RIFM Fragrance Ingredient Safety Assessment: Phenylethyl 2-methylbutyrate, CAS Registry Number 24817-51-4. Food and Chemical Toxicology, 11.

- Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.

- Hosseini, M., et al. (2015). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide. Academic Journals.

-

Srivastava, S., et al. (2011). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PubMed Central. [Link]

-

Reis, R. A., et al. (2013). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society. [Link]

-

Gora, A., et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

-

Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Pothitirat, W., & Gritsanapan, W. (2015). Validation of an RP-HPLC Method for Quantitative Analysis of Phikud Navakot Extract using the Standard Addition Method. Chulalongkorn University Digital Collections. [Link]

-

Sonawale, S. B., & Katkar, D. J. (n.d.). Synthesis of Perfumery Esters using Green Catalyst. JETIR. [Link]

-

Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. [Link]

-

PubChem. (n.d.). Phenylethyl 2-methylbutyrate. [Link]

-

Tsoukali, M., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. [Link]

-

Nardulli, P., et al. (2013). High-performance liquid chromatographic method for the simultaneous determination of 24 fragrance allergens to study scented products. ResearchGate. [Link]

-

Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

-

Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. [Link]

-

Wiśniewska, P., et al. (2014). Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography. ResearchGate. [Link]

-

Phenomenex. (n.d.). The Chiral Notebook. [Link]